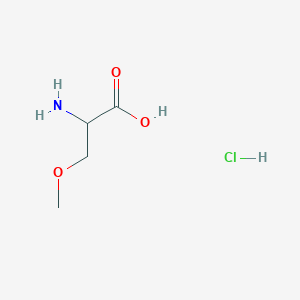
1-(Dimethylamino)-4-(4-fluorophenoxy)-1-penten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Dimethylamino)-4-(4-fluorophenoxy)-1-penten-3-one, also known as DMAPF, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 246.25 g/mol and a melting point of 192-193 °C. DMAPF is primarily used as a reagent in organic synthesis, and it has been found to be particularly useful in the synthesis of various drugs and pharmaceuticals. It has also been used in the production of various organic compounds, such as polymers, and in the synthesis of various compounds used in the food industry. Furthermore, DMAPF has been found to be useful in the synthesis of various compounds used in the medical and pharmaceutical industry.
Scientific Research Applications
Reaction Mechanisms
- Reactions with Dialkylamines : The compound undergoes reactions with various dialkylamines, indicating its reactivity and potential utility in organic synthesis. For instance, 4,4-dimethyl-3-diethylamino-3-penten-1-al, a structurally similar compound, is known to isomerize to a corresponding penten-3-one derivative (Borisova et al., 1985).
Synthesis and Modification
Chalcone Derivatives Synthesis : The compound serves as a building block for synthesizing various chalcone derivatives. These derivatives are important for studying photophysical properties and potential applications in fluorescence and solvent selectivity (Bhattacharyya et al., 2019).
Formation of Benzoheterocycles : It contributes to the formation of fluorine-containing seven-membered benzoheterocycles, showcasing its role in creating complex heterocyclic structures, which are valuable in various chemical and pharmaceutical fields (Maruta et al., 1980).
Catalyst in Oligomerization Reactions : The compound, or its analogs, can act as a catalyst in oligomerization reactions, particularly in the formation of polymers and co-polymers, demonstrating its utility in material science and polymer chemistry (Ritter & Alt, 2020).
Chemical and Biological Studies
Fluorocarbon Polymer Formation : It is used in the synthesis of fluorocarbon polymers, indicating its importance in developing materials with unique properties like resistance to degradation and high thermal stability (Tanquary et al., 1975).
Study of Schiff-base Complexes : The compound is involved in the synthesis and study of Schiff-base complexes, which have implications in biological activities, such as antibacterial properties, and potential applications in medicinal chemistry (Chen et al., 2011).
Spectroscopic and Photophysical Investigations
- Fluorophore Synthesis : It is integral in synthesizing powerful fluorophores, important in spectroscopic studies and physicochemical investigations, which can have applications in areas like bioimaging and environmental sensing (Khan et al., 2016).
properties
IUPAC Name |
(Z)-1-(dimethylamino)-4-(4-fluorophenoxy)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZGDNPBRHVBR-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C\N(C)C)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)


![(5-bromo-2-methylphenyl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2635219.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate](/img/structure/B2635222.png)
![1-methyl-3-[(naphthalen-1-yl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2635227.png)


![N-(4-ethoxyphenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2635233.png)


